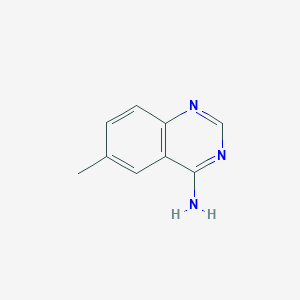

6-甲基喹唑啉-4-胺

描述

6-Methylquinazolin-4-Amine is a chemical compound with the molecular formula C9H9N3 . It is used in scientific research and has diverse applications in various fields, including drug discovery, material science, and organic synthesis.

Synthesis Analysis

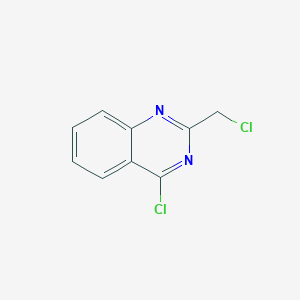

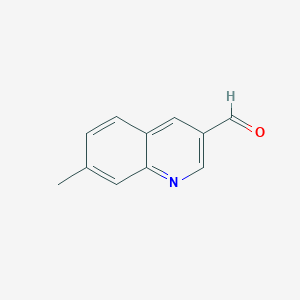

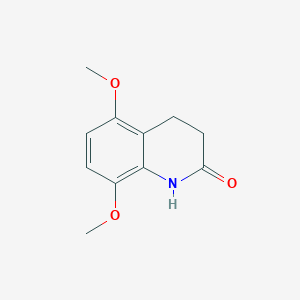

The synthesis of 6-Methylquinazolin-4-Amine involves a three-step process. Initially, the condensation of 3 (H)-quinazolin-4-one is carried out in the presence of anthranilic acid and formamide in a 1:3 ratio . Then, the hydrogen atom in state 6 of the resulting 3 (H)-quinazolin-4-one is replaced by a nitro group using a nitriding compound . Finally, 6-nitro-3 (H)-quinazolin-4-one reduction is performed using SnCl2·2H2O as a reducing agent .Molecular Structure Analysis

The molecular structure of 6-Methylquinazolin-4-Amine consists of a benzene ring fused with a pyrimidine ring . The molecular weight of this compound is 159.19 Da .Chemical Reactions Analysis

The chemical reactions involving 6-Methylquinazolin-4-Amine are complex and involve multiple steps. For instance, the intermediate N-sulfonylketenimine undergoes two nucleophilic additions and the sulfonyl group is eliminated through the power of aromatization .Physical And Chemical Properties Analysis

6-Methylquinazolin-4-Amine is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The melting point of this compound is between 196-197°C .科学研究应用

抗癌活性和凋亡诱导

Sirisoma等人(2009年)的研究探讨了4-苯胺基喹唑啉的结构活性关系(SAR),导致N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺的发现,这是一种有效诱导凋亡的化合物,是一种有前途的抗癌候选药物。这种化合物在人类乳腺癌和小鼠异种移植癌模型中显示出显著的疗效,归因于其有效诱导凋亡的能力和出色的血脑屏障穿透性Sirisoma et al., 2009。

二氢叶酸还原酶(DHFR)的抑制

Gangjee等人(1998年)设计并合成了一系列6-取代的2,4-二氨基喹唑啉作为各种来源(包括人类和弓形虫)的二氢叶酸还原酶(DHFR)抑制剂。这些化合物被评估其作为抗肿瘤剂的潜力,一些类似物在体外显示出对肿瘤细胞生长的强效抑制,表明它们具有潜在的治疗应用Gangjee et al., 1998。

合成和评价衍生物的抗癌活性

Liu等人(2007年)合成了一系列4-氨基喹唑啉衍生物,评估其抑制肿瘤细胞的能力。在这些化合物中,特定的化合物被确定为体外的有效抑制剂,突显了6-甲基喹唑啉-4-胺衍生物在癌症治疗中的潜力Liu et al., 2007。

抗疟疾药物

Gemma等人(2012年)专注于开发苯并噁嗪和喹唑啉作为潜在的抗疟疾药物,通过模拟已知抗疟疾药物中的分子内氢键。他们的研究确定了具有适度氯喹转运抑制作用的化合物,为设计新型抗疟疾药物提供了见解Gemma et al., 2012。

安全和危害

未来方向

Quinazoline derivatives, including 6-Methylquinazolin-4-Amine, have been the subject of extensive research due to their diverse pharmacological activities. Future research directions may include further exploration of the therapeutic potential of these compounds in various diseases, including Alzheimer’s, cancer, and Parkinson’s disease . Additionally, structure-activity relationship studies could provide insights into the specific structural features of their biological targets .

作用机制

Target of Action

6-Methylquinazolin-4-Amine is a derivative of quinazolinones . Quinazolinones are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . .

Mode of Action

Quinazolinones, the parent compound, are known to interact with various biological targets to exert their effects . For instance, some quinazolinones have been found to inhibit biofilm formation in Pseudomonas aeruginosa

Biochemical Pathways

Quinazolinones are known to interact with various biochemical pathways, contributing to their broad spectrum of biological activities

Result of Action

Quinazolinones, the parent compound, are known to exert various biological effects, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects

Action Environment

It is known that environmental factors can influence the action of various chemical compounds

生化分析

Biochemical Properties

6-Methylquinazolin-4-Amine plays a crucial role in several biochemical reactions. It interacts with enzymes such as bromodomain-containing protein 9 (BRD9), which is involved in gene expression regulation. The compound binds to the active site of BRD9, inhibiting its activity and thereby affecting the transcription of genes regulated by this protein . Additionally, 6-Methylquinazolin-4-Amine has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of 6-Methylquinazolin-4-Amine on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity by inhibiting cell growth and inducing apoptosis . It affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, 6-Methylquinazolin-4-Amine influences cellular metabolism by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 6-Methylquinazolin-4-Amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes and proteins, inhibiting their activity. For instance, its interaction with BRD9 involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site . This binding inhibits the enzyme’s function, leading to downstream effects on gene expression. Additionally, 6-Methylquinazolin-4-Amine can modulate the activity of transcription factors, further influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methylquinazolin-4-Amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to 6-Methylquinazolin-4-Amine can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of 6-Methylquinazolin-4-Amine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with non-target proteins and enzymes, leading to off-target effects. Understanding the dosage-dependent effects of 6-Methylquinazolin-4-Amine is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

6-Methylquinazolin-4-Amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a significant role in its metabolism, converting the compound into various metabolites. These metabolites can further interact with other metabolic enzymes, affecting the overall metabolic flux and leading to changes in metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 6-Methylquinazolin-4-Amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Once inside the cell, 6-Methylquinazolin-4-Amine can bind to intracellular proteins, influencing its localization and activity. This targeted distribution is essential for the compound’s therapeutic effects, as it ensures that the compound reaches its intended site of action.

Subcellular Localization

6-Methylquinazolin-4-Amine is localized in various subcellular compartments, including the nucleus and cytoplasm . Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. In the nucleus, 6-Methylquinazolin-4-Amine can interact with nuclear proteins, affecting gene expression and other nuclear processes. In the cytoplasm, it can modulate the activity of cytoplasmic enzymes and signaling proteins, further influencing cellular functions.

属性

IUPAC Name |

6-methylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGGAJVPIQZKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70494230 | |

| Record name | 6-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21419-47-6 | |

| Record name | 6-Methylquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70494230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

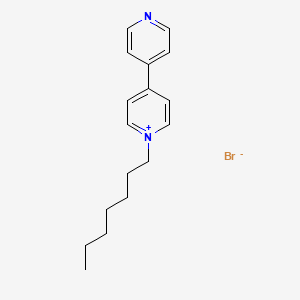

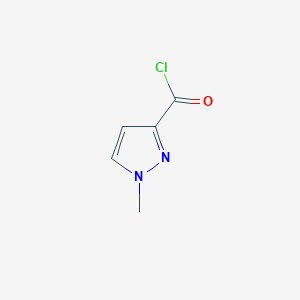

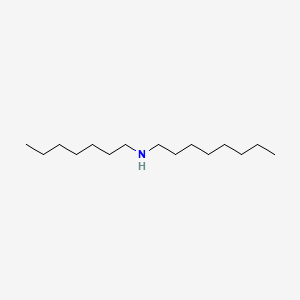

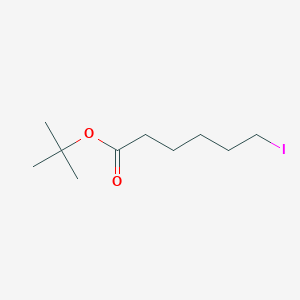

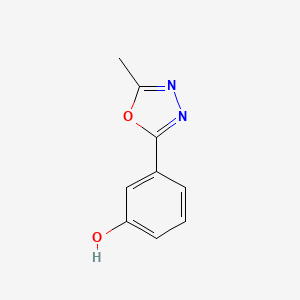

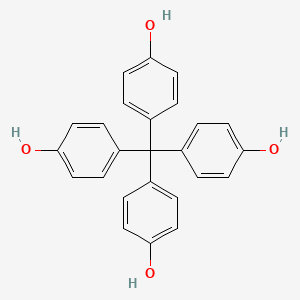

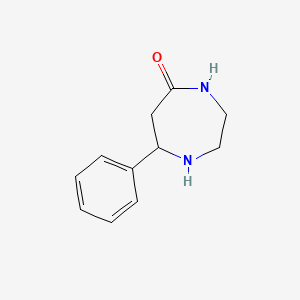

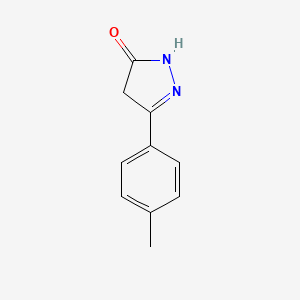

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine](/img/structure/B1601030.png)

![Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B1601036.png)